3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
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Overview
Description
“3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide” is a compound that belongs to a class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . They have the general structure RNC(=O)R’, where R=benzene, and R’=aryl group .
Synthesis Analysis
Thiophene derivatives, which are part of the compound, can be synthesized using various methods. The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical and Chemical Properties Analysis
Thiophene, a component of the compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Fluorescent Properties and Detection Applications
Fluorescent Probes for Zinc(II) Detection : Fluorophores, including derivatives similar to the query compound, have been studied for their application in detecting Zinc(II) ions, which are significant in studying intracellular Zn2+ concentrations. These fluorophores demonstrate specific fluorescence characteristics upon binding with Zn2+ and are valuable in biochemical and medical research (Kimber et al., 2001).
Chemosensors for Analyte Detection : Certain acylthiourea derivatives related to the query compound have been synthesized and characterized for their potential as chemosensors. These compounds show fluorescence emission and have been evaluated for sensing abilities via colorimetric, UV–visible, and fluorescence titrations. Their applications extend to detecting various analytes, which could be beneficial in environmental and biological sciences (Kalaiyarasi et al., 2019).
Multianalyte Sensing Probes : Derivatives of benzenesulfonamides have been reported as sensors for multiple analytes like moisture, phosgene, and certain metal ions. Such probes are versatile in detecting different classes of chemicals and are crucial in environmental and biological monitoring (Kaushik et al., 2021).
Biochemical and Medicinal Applications
Bioactivity in Disease Treatment : Arylsulfonamide derivatives have shown significant bioactivity, such as inhibition against Ralstonia solanacearum and Gibberella zeae. These compounds, including variations of benzenesulfonamides, have potential applications in developing treatments for various diseases (Zeng et al., 2016).
Carbonic Anhydrase Inhibitors : Some derivatives are studied as inhibitors of carbonic anhydrase, an enzyme involved in several physiological processes. These compounds have potential therapeutic applications, especially in cancer treatment, where inhibition of certain enzyme isoforms is crucial (Lomelino et al., 2016).
Potential Anticancer Agents : Research on benzenesulfonamides, including compounds similar to the query, has demonstrated promising anticancer activities. These studies focus on their potential utility as carbonic anhydrase inhibitors, a mechanism relevant in cancer therapy (Al-Said et al., 2010).
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c21-15-5-1-6-17(12-15)28(25,26)22-16-9-8-14-4-2-10-23(18(14)13-16)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVVBSCNLECGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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